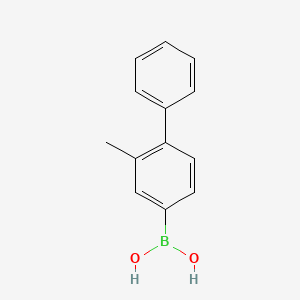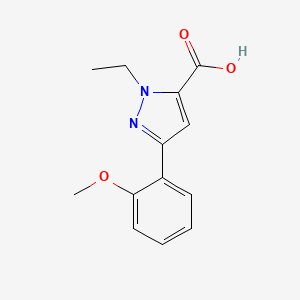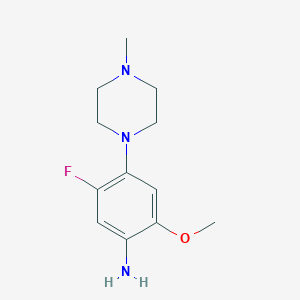
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and diphenylphosphine.
Formation of Intermediate: The pyrrolidine is first functionalized to introduce the diphenylphosphinomethyl group.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R,4R) enantiomer.
Final Product:
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for chiral resolution, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine involves its ability to form stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center and subsequent transformation through catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine
- (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)oxazolidine
- (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)thiazolidine
Uniqueness
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine is unique due to its high enantioselectivity and stability in forming metal complexes. This makes it particularly valuable in asymmetric synthesis, where the formation of chiral products is crucial. Compared to similar compounds, it offers better performance in terms of yield and selectivity in various catalytic reactions.
Propiedades
IUPAC Name |
[(3R,5R)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2/t24-,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKXSOICTYGQD-FUFSCUOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol](/img/structure/B6326755.png)

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)






![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)


